5-(2-(3,5-dimethylisoxazol-4-yl)ethyl)-1H-1,2,4-triazol-3-amine nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-(3,5-dimethylisoxazol-4-yl)ethyl)-1H-1,2,4-triazol-3-amine nitrate is a complex organic compound that features a combination of isoxazole and triazole rings. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmaceutical agents. The compound’s unique structure makes it a subject of interest in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(3,5-dimethylisoxazol-4-yl)ethyl)-1H-1,2,4-triazol-3-amine nitrate typically involves multiple steps, starting with the formation of the isoxazole ring. One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve scalable and eco-friendly methods. For instance, solvent-free synthesis under ball-milling conditions has been developed for similar compounds, using recyclable catalysts to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
5-(2-(3,5-dimethylisoxazol-4-yl)ethyl)-1H-1,2,4-triazol-3-amine nitrate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as oxone in an aqueous medium.
Reduction: Reduction reactions may involve reagents like hydrazine hydrate under reflux conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidizing Agents: Oxone (2KHSO5-KHSO4-K2SO4) in water.
Reducing Agents: Hydrazine hydrate in methanol.
Catalysts: Copper (I) or ruthenium (II) for cycloaddition reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce hydrazides .
Scientific Research Applications
5-(2-(3,5-dimethylisoxazol-4-yl)ethyl)-1H-1,2,4-triazol-3-amine nitrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-(3,5-dimethylisoxazol-4-yl)ethyl)-1H-1,2,4-triazol-3-amine nitrate involves its interaction with specific molecular targets. The compound’s isoxazole and triazole rings can bind to various enzymes and receptors, modulating their activity. For instance, it may act as an inhibitor of certain enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole: A selective COX-1 inhibitor with potential therapeutic applications.
4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one: A potent BRD4 inhibitor.
Uniqueness
5-(2-(3,5-dimethylisoxazol-4-yl)ethyl)-1H-1,2,4-triazol-3-amine nitrate stands out due to its unique combination of isoxazole and triazole rings, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
5-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1H-1,2,4-triazol-3-amine;nitric acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O.HNO3/c1-5-7(6(2)15-14-5)3-4-8-11-9(10)13-12-8;2-1(3)4/h3-4H2,1-2H3,(H3,10,11,12,13);(H,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKGTEWQSBWOJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC2=NC(=NN2)N.[N+](=O)(O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.